

Application Note: (1S,2S)-2-Methoxycyclohexan-1-ol as a Chiral Auxiliary

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Compound of Interest

Compound Name: 2-Methoxycyclohexan-1-ol

CAS No.: 7429-41-6

Cat. No.: B6278834

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Executive Summary

2-Methoxycyclohexan-1-ol (specifically the trans isomer) serves as a robust chiral auxiliary in asymmetric synthesis. Its utility stems from the rigid cyclohexane chair conformation and the ability of the C2-methoxy group to act as a hemilabile ligand, coordinating with Lewis acids (e.g.,

) to lock the transition state geometry. This auxiliary is particularly noted for its scalability, as it can be prepared in multi-kilogram quantities via enzymatic resolution of inexpensive racemic precursors.

Key Applications:

- Asymmetric Alkylation:
 - Alkylation of esters.
- Diels-Alder Cycloadditions: Face-selective reactions of acrylate derivatives.

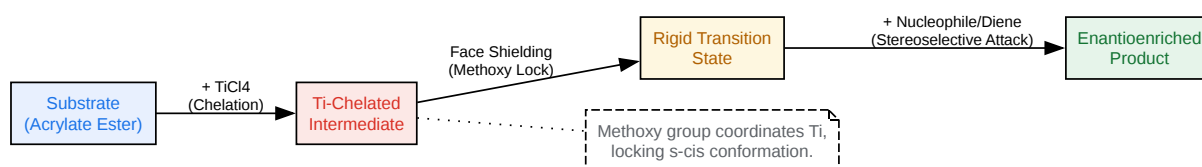
- Chiral Selenium Reagents: Synthesis of enantiopure organoselenium transfer agents.
- -Lactam Synthesis: A key chiral building block/auxiliary for tricyclic antibiotics.[1][2]

Mechanistic Principles

The stereocontrol exerted by trans-**2-methoxycyclohexan-1-ol** relies on the Chelation-Controlled Rigidification model.

- Conformation: The trans-1,2-disubstitution pattern locks the cyclohexane ring into a chair conformation where both the hydroxyl (ester linkage) and methoxy groups are equatorial.
- Chelation: Upon binding a bidentate Lewis acid (e.g., TiCl_4), the carbonyl oxygen of the substrate and the ether oxygen of the auxiliary coordinate to the metal.
- Facial Shielding: This chelation locks the rotation of the ester bond. The bulky cyclohexane backbone effectively shields one face of the substrate (typically the Re-face), forcing the incoming nucleophile or diene to attack from the exposed Si-face.

Visualization: Chelation Control Mechanism



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Figure 1: Chelation-controlled mechanism showing how the methoxy group locks the substrate conformation via Titanium coordination.

Preparation of the Auxiliary

The commercial viability of this auxiliary relies on the efficient resolution of the racemic trans alcohol. The following protocol uses Pig Liver Acetone Powder (PLAP) for a highly

enantioselective enzymatic hydrolysis.

Protocol A: Enzymatic Resolution of (\pm)-trans-2-Methoxycyclohexyl Acetate

Objective: Isolate enantiopure (1S,2S)-2-methoxycyclohexan-1-ol.

Materials:

- (\pm)-trans-2-Methoxycyclohexanol (synthesized from cyclohexene oxide + MeOH).
- Acetic anhydride, Pyridine.
- Pig Liver Acetone Powder (PLAP) (Sigma-Aldrich).
- Phosphate buffer (0.1 M, pH 7.0).

Step-by-Step Procedure:

- Acetylation: Convert (\pm)-trans-2-methoxycyclohexanol (10 g) to its acetate using acetic anhydride (1.2 equiv) and pyridine (1.5 equiv) in DCM. Wash with 1M HCl, drying over CaCl_2 . Yield: >95%.
- Enzymatic Hydrolysis:
 - Suspend PLAP (2.0 g) in 0.1 M phosphate buffer (200 mL, pH 7.0).
 - Add the racemic acetate (5.0 g) dispersed in a minimal amount of acetone (2 mL).
 - Stir vigorously at 25°C. Monitor pH and maintain at 7.0 using 1M NaOH (pH-stat).
- Monitoring: Monitor conversion by GC or TLC. The enzyme selectively hydrolyzes the (1S,2S)-acetate to the alcohol, leaving the (1R,2R)-acetate intact.
- Workup (50% Conversion):
 - Extract the reaction mixture with Ethyl Acetate (3 x 100 mL).

- Dry organic layer () and concentrate.
- Separation: Separation of the alcohol (product) and unreacted acetate (starting material) is easily achieved via silica gel flash chromatography (Hexane/EtOAc 4:1).
 - Fraction A: (1R,2R)-2-Methoxycyclohexyl acetate (can be hydrolyzed to obtain the R,R-auxiliary).
 - Fraction B: (1S,2S)-**2-Methoxycyclohexan-1-ol** (>99% ee).

Yield: ~45% (theoretical max 50%). Data Validation:

(compare to lit. standard).

Application Protocol: Asymmetric Diels-Alder Reaction

This protocol demonstrates the use of the auxiliary in a standard C-C bond forming reaction.

Protocol B: Diels-Alder Cycloaddition of Acrylate Derivative

Objective: Synthesis of chiral cyclohexene derivatives.

Step 1: Attachment (Esterification)

- Dissolve (1S,2S)-**2-methoxycyclohexan-1-ol** (1.0 equiv) in dry .
- Add (1.2 equiv) and cool to 0°C.
- Dropwise add Acryloyl Chloride (1.1 equiv).
- Stir at RT for 4 hours. Quench with water, extract, and purify via short-path silica plug.

- Result: Chiral Acrylate Ester.

Step 2: Cycloaddition

- Lewis Acid Activation: Dissolve the Chiral Acrylate Ester (1.0 mmol) in dry Toluene/DCM (1:1) under Argon. Cool to -78°C .^[3]
- Add

(1.1 equiv) slowly. The solution typically turns yellow/orange, indicating chelation.
- Diene Addition: Add Cyclopentadiene (freshly cracked, 5.0 equiv) slowly.
- Reaction: Stir at -78°C for 4-6 hours. Monitor by TLC.^[4]
- Quench: Pour into saturated

solution. Extract with DCM.
- Purification: Flash chromatography.
 - Expected Outcome: Endo-adduct with high diastereomeric ratio (dr > 95:5).

Step 3: Removal (Hydrolysis)

- Dissolve the cycloadduct in THF/

(3:1).
- Add

(3.0 equiv) and

(30%, 2 equiv) to facilitate cleavage without epimerization.
- Stir at 0°C to RT.
- Acidify aqueous layer to pH 2 and extract the chiral acid.
- Recover the auxiliary from the organic layer (neutral wash).

Data Summary: Comparison of Cyclohexyl Auxiliaries

Auxiliary	Steric Bulk	Primary Control Element	Typical de% (Diels-Alder)	Recovery Ease
2-Methoxycyclohexanol	Low	Chelation (Ti/Sn)	85-95%	High (Hydrolysis)
8-Phenylmenthol	High	-Stacking / Steric	90-98%	High (but expensive)
Menthol	Medium	Steric	40-60%	High
Evans Oxazolidinone	Medium	Chelation (Dipole)	>98%	Moderate (Reductive)

Troubleshooting & Optimization

Common Failure Modes

- Low Diastereoselectivity:
 - Cause: Moisture in the Lewis Acid step.
hydrolyzes rapidly, breaking the chelation complex.
 - Solution: Ensure strictly anhydrous conditions. Use fresh (1M in DCM).
 - Alternative: Switch to
if Titanium fails.
- Poor Conversion in Resolution:
 - Cause: Inactive PLAP enzyme.
 - Solution: PLAP activity varies by batch. Test a small aliquot first. Adjust pH strictly to 7.0.

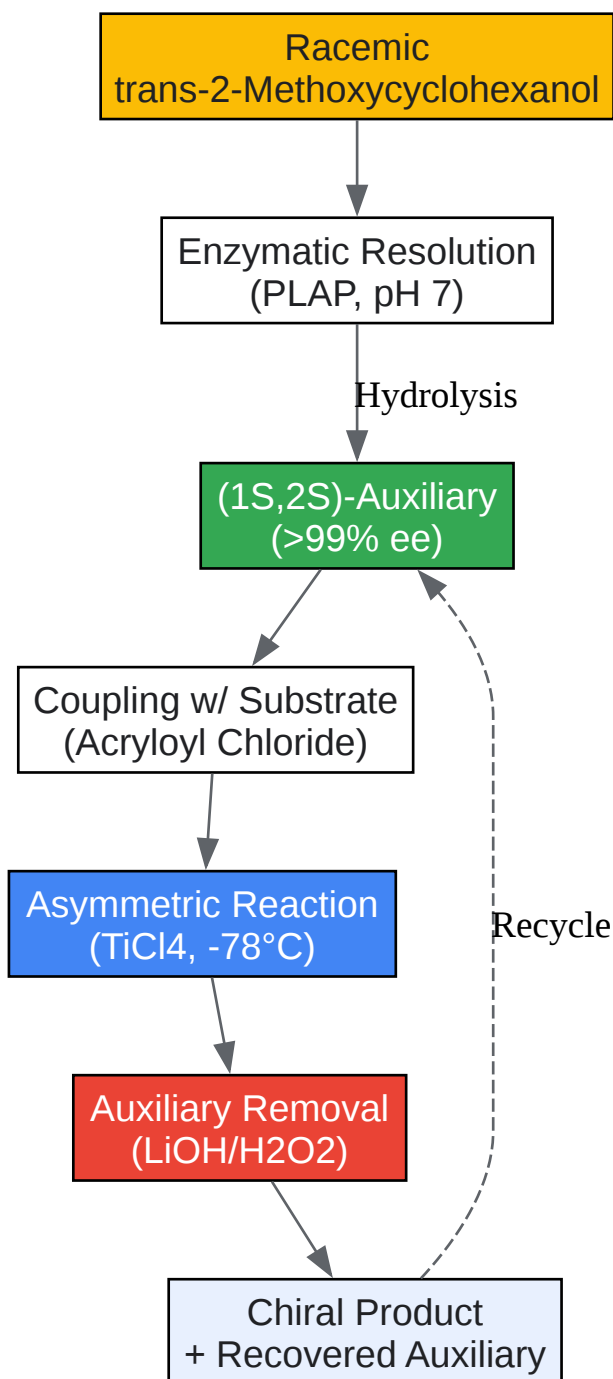
- Racemization during Removal:

- Cause: Harsh basic conditions.

- Solution: Use

(LiOH + peroxide) hydrolysis at low temperature (0°C) rather than refluxing NaOH.

Workflow Diagram



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Figure 2: Complete experimental workflow from racemic starting material to chiral product and auxiliary recycling.

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